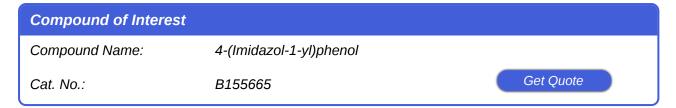


Spectroscopic Profile of 4-(Imidazol-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **4-(Imidazol-1-yl)phenol**, a significant heterocyclic compound in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The empirical formula for **4-(Imidazol-1-yl)phenol** is C₉H₈N₂O, with a molecular weight of 160.17 g/mol . The compound typically appears as a powder with a melting point in the range of 204-206 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4-(Imidazol-1-yl)phenol**. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in a suitable deuterated solvent such as DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for **4-(Imidazol-1-yl)phenol**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~9.80	Singlet	1H	Phenolic -OH
~8.20	Singlet	1H	Imidazole C2-H
~7.70	Singlet	1H	Imidazole C4-H
~7.55	Doublet	2H	Aromatic C2'-H, C6'-H
~7.10	Singlet	1H	Imidazole C5-H
~6.90	Doublet	2H	Aromatic C3'-H, C5'-H

Table 2: 13C NMR Spectroscopic Data for 4-(Imidazol-1-yl)phenol

Chemical Shift (δ) ppm	Assignment
~158.0	Aromatic C4'
~136.0	Imidazole C2
~130.0	Imidazole C4
~129.0	Aromatic C1'
~123.0	Aromatic C2', C6'
~118.0	Imidazole C5
~117.0	Aromatic C3', C5'

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The solid sample is typically prepared as a KBr pellet for analysis.

Table 3: IR Spectroscopic Data for 4-(Imidazol-1-yl)phenol



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (phenolic)
3150 - 3000	Medium	C-H stretch (aromatic and imidazole)
1610	Strong	C=C stretch (aromatic ring)
1520	Strong	C=N stretch (imidazole ring)
1250	Strong	C-O stretch (phenol)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for 4-(Imidazol-1-yl)phenol

m/z	Relative Intensity (%)	Assignment
160	100	[M] ⁺ (Molecular Ion)
131	~40	[M - CHO]+
104	~30	[M - C ₃ H ₄ N ₂] ⁺
77	~25	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

A sample of **4-(Imidazol-1-yl)phenol** is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500



MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

A small amount of **4-(Imidazol-1-yl)phenol** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

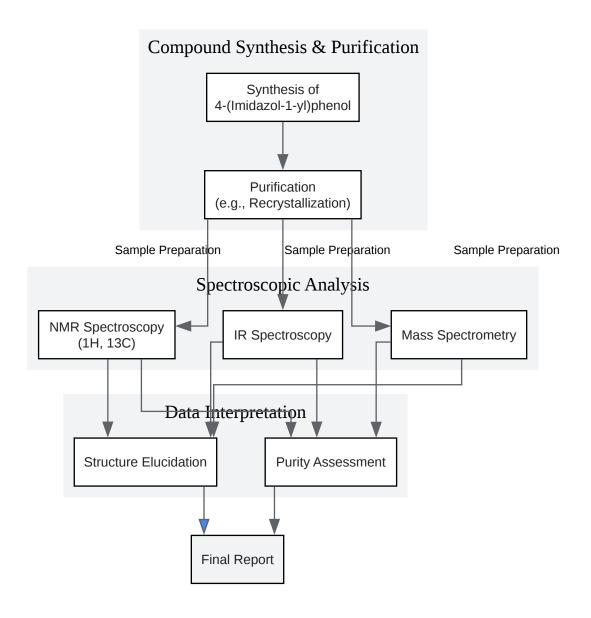
Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the solid sample is introduced into the ion source via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of 70 eV electrons. This causes ionization and fragmentation of the molecules. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **4-(Imidazol-1-yl)phenol**.





Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 4-(Imidazol-1-yl)phenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155665#spectroscopic-data-for-4-imidazol-1-yl-phenol-nmr-ir-ms]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com